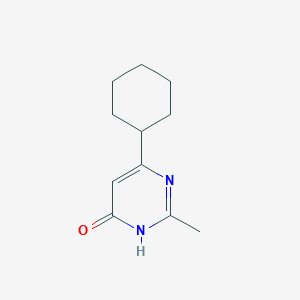

6-Cyclohexyl-2-methylpyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexyl-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8-12-10(7-11(14)13-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHKPWWNAQFIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 6-Cyclohexyl-2-methylpyrimidin-4-ol

The formation of the this compound structure relies on the strategic assembly of the pyrimidine (B1678525) ring from acyclic precursors. This process involves the formation of two crucial carbon-nitrogen bonds and one carbon-carbon double bond to establish the heterocyclic core.

The most fundamental and widely employed method for synthesizing 4-pyrimidinols is the Prinzbach pyrimidine synthesis. This classical approach involves the cyclocondensation reaction of a β-ketoester with an amidine. wisdomlib.org For the specific synthesis of this compound, the key precursors would be ethyl 3-cyclohexyl-3-oxobutanoate and acetamidine (B91507).

The reaction is typically promoted by a base, such as sodium ethoxide in ethanol (B145695), which deprotonates the amidine, allowing it to act as a nucleophile. The process involves the initial attack of the amidine on the ketone carbonyl of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidinol ring. Ultrasound irradiation has been shown to promote such cyclocondensations, often leading to good or excellent yields. organic-chemistry.org This method's versatility allows for the introduction of various substituents at positions 2, 4, and 6 of the pyrimidine ring by selecting the appropriate starting materials.

Modern organic synthesis has introduced more sophisticated and efficient pathways for constructing the pyrimidine nucleus. These often involve multicomponent reactions (MCRs), which offer advantages like operational simplicity, high atom economy, and the ability to generate molecular diversity in a single step. nih.govmdpi.com

One innovative approach involves a three-component coupling reaction catalyzed by zinc chloride (ZnCl₂), which can synthesize 4,5-disubstituted pyrimidine derivatives from enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org While not a direct route to 4-pyrimidinols, related multicomponent strategies highlight the trend towards convergent synthesis. For instance, a palladium-catalyzed four-component reaction has been used to synthesize complex uracil (B121893) derivatives, which share the pyrimidine core. mdpi.com This reaction involves an α-chloroketone, an isocyanate, a primary amine, and carbon monoxide, demonstrating the power of MCRs in building complex heterocycles. mdpi.com

Furthermore, the de novo synthesis of pyrimidines is a fundamental biological process that organic chemists have mimicked and adapted. creative-proteomics.com These pathways start from simple, acyclic precursors and build the heterocyclic ring step-by-step, a process that is tightly regulated in biological systems by a series of enzymes. creative-proteomics.comnumberanalytics.comnih.gov Synthetic chemists have developed laboratory analogues that leverage similar principles of sequential bond formation under controlled conditions.

The efficiency of pyrimidinol synthesis can be significantly improved through the use of various catalytic systems. Catalysts can lower reaction temperatures, shorten reaction times, and improve yields and selectivity. nih.gov Both metal-based and organocatalytic systems have been successfully applied. organic-chemistry.orgnih.gov

Trityl chloride (TrCl), for example, has been used as a neutral and mild organocatalyst for multicomponent reactions to produce pyrimido[4,5-b]quinolines, a related fused pyrimidine system. nih.gov This highlights the potential for carbocationic catalytic systems in pyrimidine synthesis. nih.gov Metal catalysts, including copper (Cu) and iridium (Ir) complexes, are also prominent. organic-chemistry.org A copper-catalyzed cyclization of ketones with nitriles provides a general and economical route to pyrimidines under basic conditions. organic-chemistry.org Regioselective, iridium-catalyzed multicomponent synthesis from amidines and alcohols proceeds through a sequence of condensation and dehydrogenation steps, showcasing a sustainable approach. organic-chemistry.org In recent years, magnetically recoverable nanocatalysts have also gained attention for the synthesis of pyrimidine-fused heterocycles, offering high catalytic activity and ease of separation and reuse. nih.gov

| Catalyst System | Reaction Type | Key Advantages |

| Sodium Ethoxide | Classical Cyclocondensation | Well-established, readily available base. |

| ZnCl₂ | Three-Component Coupling | Enables single-step synthesis of polysubstituted pyrimidines. organic-chemistry.org |

| Trityl Chloride (TrCl) | Multicomponent Cyclization | Neutral, mild conditions, low cost. nih.gov |

| Copper (Cu) Complexes | Cyclization/Annulation | Economical, facilitates cascade reactions. organic-chemistry.org |

| Iridium (Ir) Pincer Complexes | Multicomponent Synthesis | Sustainable (uses alcohols), high efficiency. organic-chemistry.org |

| Magnetic Nanocatalysts | Multicomponent Reactions | Recyclable, high stability and activity. nih.gov |

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs allows for the exploration of structure-activity relationships. Modifications can be made at the cyclohexyl group or at various positions on the pyrimidine ring itself.

The introduction of the cyclohexyl group at the C6 position is typically achieved by using a precursor that already contains this moiety. The synthesis of 6-cyclohexyl substituted thiouracils, which are direct precursors to related pyrimidinones, starts with cyclohexanecarboxylic acid. frontiersin.org The acid is first activated, for example with 1,1'-carbonyldiimidazole (B1668759) (CDI), and then reacted with an ethyl potassium malonate in the presence of magnesium chloride to form the key β-ketoester intermediate, ethyl 4-cyclohexyl-3-oxobutanoate. frontiersin.org

Modifying the cyclohexyl group, for instance by using 2-cyclohexylacetic acid as a starting material, leads to the formation of a 6-cyclohexylmethyl substituent on the final pyrimidine ring. frontiersin.org This demonstrates that the nature of the C6 substituent is determined early in the synthetic sequence and relies on the availability of the corresponding carboxylic acid or other suitable starting material. The choice between a C6-cyclohexyl or a C6-cyclohexylmethyl group has been shown to have a significant effect on the biological activity of the resulting compounds. frontiersin.org

Substituents on the pyrimidine ring can be introduced in two primary ways: by incorporating them into the acyclic precursors before cyclization or by modifying the pre-formed pyrimidine ring.

For the title compound, the 2-methyl group is introduced by using acetamidine in the classical cyclocondensation reaction. By substituting acetamidine with other amidines (R-C(=NH)NH₂), a variety of substituents (R) can be installed at the C2 position. Similarly, using thiourea (B124793) instead of an amidine leads to the formation of a 2-thiouracil, a versatile intermediate. frontiersin.org The thiol group at C2 can then be displaced or further functionalized. For example, it can be reacted with various haloacetylarylamines to produce a range of 2-(substituted-thio)pyrimidin-4-ones. frontiersin.org

A series of 2-amino-substituted 6-methylpyrimidin-4-ols have been synthesized by refluxing 2-(methylthio)-6-methylpyrimidin-4-ol with an excess of an amine, such as piperidine (B6355638) or morpholine. researchgate.net The hydroxyl group at C4 can also be a site for modification. It can be converted to a chloro group, which then serves as a leaving group for the introduction of nucleophiles, or it can be O-alkylated after conversion to its sodium salt. researchgate.net

| Position | Modification Strategy | Example Precursors/Reagents | Resulting Structure |

| C2 | Choice of Amidine in Cyclocondensation | Acetamidine | 2-Methylpyrimidin-4-ol |

| C2 | Use of Thiourea, then Substitution | Thiourea, 2-chloro-N-phenylacetamide | 2-((Phenylcarbamoyl)methylthio)pyrimidin-4-one frontiersin.org |

| C6 | Choice of β-Ketoester | Ethyl 4-cyclohexyl-3-oxobutanoate | 6-Cyclohexylpyrimidin-4-ol frontiersin.org |

| C4 | O-alkylation of Pyrimidinol | 2-Amino-6-methylpyrimidin-4-ol, Ethyl chloroacetate | Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)oxy)acetate researchgate.net |

Derivatization of the 4-Hydroxyl Group in Pyrimidinols

The 4-hydroxyl group of the pyrimidinol ring is a key functional handle for introducing structural diversity. Pyrimidin-4-ols, such as this compound, exist in a tautomeric equilibrium with their corresponding pyrimidin-4(3H)-one form. This duality governs the outcome of derivatization reactions, particularly alkylation, which can occur at either the oxygen atom (O-alkylation) to form an ether or a nitrogen atom (N-alkylation) to form an N-substituted pyrimidinone.

The chemoselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base employed, and the solvent. Direct alkylation with alkyl halides often yields a mixture of N- and O-alkylated products. nih.gov For instance, the reaction of pyrimidin-2(1H)-ones with alkyl halides can produce both N- and O-alkylated derivatives, with the ratio being highly dependent on the specific substrate. nih.gov

To achieve selective O-alkylation, specific strategies can be employed. While direct alkylation may be non-selective, the use of different reagents and conditions can favor the formation of the ether linkage. In related heterocyclic systems like 2-pyridones, imparting aromaticity through O-alkylation has been a successful strategy for modifying biological activity, suggesting its utility for pyrimidinols as well. nih.gov The derivatization of the hydroxyl group is not limited to alkylation; it can also undergo acylation to form esters, further expanding the range of possible derivatives.

| Reaction Type | Reagent | Product Type | Key Considerations |

|---|---|---|---|

| O-Alkylation (Etherification) | Alkyl Halide (e.g., Ethyl Iodide) | 4-Alkoxypyrimidine | Competitive N-alkylation is a major side reaction. Reaction conditions must be optimized for selectivity. nih.gov |

| O-Acylation (Esterification) | Acyl Chloride (e.g., Acetyl Chloride) | Pyrimidin-4-yl ester | Generally proceeds cleanly at the oxygen atom under basic conditions. |

| O-Arylation | Aryl Halides (with Pd-catalysis) | 4-Aryloxypyrimidine | Modern cross-coupling methods can be applied, similar to those used for O-arylation of hydroxylamines. organic-chemistry.org |

Chemo- and Regioselectivity in Pyrimidinol Synthesis and Functionalization

The principles of chemo- and regioselectivity are central to both the initial construction of the pyrimidine ring and its subsequent modification.

Regioselectivity in Synthesis: The most common and direct route to 2,4,6-trisubstituted pyrimidines is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netslideshare.net The synthesis of this compound exemplifies a regioselective condensation. The reaction utilizes acetamidine and an unsymmetrical β-keto ester, namely ethyl 3-cyclohexyl-3-oxopropanoate.

Theoretically, the reaction could yield two possible constitutional isomers. However, the reaction demonstrates high regioselectivity due to the differential reactivity of the two carbonyl groups in the β-keto ester. The ketone carbonyl is inherently more electrophilic than the ester carbonyl. Consequently, the initial nucleophilic attack occurs preferentially from one of the amidine nitrogen atoms onto the ketone carbonyl. This is followed by an intramolecular cyclization, where the second amidine nitrogen attacks the ester carbonyl, leading to the elimination of ethanol and subsequent tautomerization to form the aromatic pyrimidinol ring. This directed pathway ensures the formation of this compound over the alternative isomer, 4-Cyclohexyl-2-methylpyrimidin-6-ol.

| Reactant 1 | Reactant 2 | Key Intermediate Step | Regioselective Product |

|---|---|---|---|

| Ethyl 3-cyclohexyl-3-oxopropanoate | Acetamidine | Initial nucleophilic attack on the more electrophilic ketone carbonyl. | This compound |

Chemoselectivity in Functionalization: As discussed in the previous section, the functionalization of the resulting pyrimidinol presents a classic chemoselectivity challenge. The tautomeric nature of the molecule offers two nucleophilic sites: the exocyclic oxygen and the ring nitrogen. The choice between N- or O-alkylation is a prime example of kinetic versus thermodynamic control. O-alkylation is often the kinetically favored pathway, while the N-alkylated product can be the more thermodynamically stable isomer. The outcome can be steered by carefully selecting the reaction parameters, such as using hard or soft electrophiles in accordance with Hard and Soft Acids and Bases (HSAB) theory.

Green Chemistry Principles and Sustainable Synthetic Routes for Pyrimidinol Compounds

Traditional methods for pyrimidine synthesis can involve harsh reagents, toxic solvents, and significant energy consumption. nih.gov Modern synthetic chemistry emphasizes the adoption of green chemistry principles to mitigate environmental impact and improve efficiency. These principles are highly applicable to the synthesis of this compound and related compounds.

Sustainable synthetic routes focus on several key areas:

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools. pjoes.comnih.gov These methods can dramatically reduce reaction times, increase yields, and enhance product purity by providing efficient and uniform heating. nih.govrasayanjournal.co.in

Green Solvents and Catalysts: Replacing hazardous organic solvents is a primary goal. Reactions performed in water, polyethylene (B3416737) glycol (PEG), or ionic liquids, or under solvent-free conditions, represent significant improvements. pjoes.comrasayanjournal.co.in Furthermore, the use of recyclable, non-toxic catalysts such as modified ZnO nanoparticles, TiO₂-SiO₂, or natural catalysts like citrus extract can replace corrosive acid or base catalysts traditionally used in condensation reactions. pjoes.comrasayanjournal.co.inresearchgate.net

Multicomponent Reactions (MCRs): The Pinner synthesis is inherently a multicomponent reaction. Performing such reactions in a one-pot fashion aligns with green chemistry ideals by reducing the number of synthetic steps, minimizing waste from purification of intermediates, and saving time and resources. rasayanjournal.co.in The Biginelli reaction, a closely related MCR, has been extensively optimized under green conditions, providing a blueprint for the sustainable synthesis of pyrimidinone-like structures. researchgate.net

| Parameter | Conventional Approach | Green Approach |

|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., ethanol, DMF) | Water, PEG, Ionic Liquids, or Solvent-free. pjoes.com |

| Catalyst | Strong mineral acids (HCl) or bases (NaOH) | Recyclable solid catalysts (e.g., FeCl₃·6H₂O), organocatalysts, biocatalysts. nih.govresearchgate.net |

| Energy Input | Prolonged conventional heating (reflux) | Microwave irradiation, ultrasound. nih.gov |

| Efficiency | Often requires longer reaction times and complex workup. | Higher yields, shorter reaction times, simpler product isolation. rasayanjournal.co.in |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. For 6-Cyclohexyl-2-methylpyrimidin-4-ol, HRMS provides a highly accurate mass measurement that validates its molecular formula. This technique distinguishes the target molecule from compounds with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places.

The precise measurement of the molecular ion peak in HRMS analysis is critical for confirming the identity of the compound, a foundational step before further spectroscopic investigation. bohrium.com

Table 1: Molecular Identity of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂O | PubChem |

| Molecular Weight | 192.26 g/mol | PubChem |

Source: PubChem CID 116894813

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The methyl protons would appear as a singlet, while the cyclohexyl protons would produce a series of complex multiplets in the aliphatic region. A key signal would be the singlet arising from the lone proton on the pyrimidine (B1678525) ring. The labile proton on the nitrogen (N-H) would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing a unique signal for each carbon atom in a different electronic environment. This includes distinct resonances for the carbonyl carbon, the olefinic carbons of the pyrimidine ring, the various carbons of the cyclohexyl moiety, and the methyl carbon.

Table 2: Predicted NMR Spectroscopic Data for the Pyrimidinone Tautomer

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 2.2 - 2.4 | Singlet (s) | -CH₃ |

| ¹H | ~ 1.2 - 2.6 | Multiplets (m) | Cyclohexyl-H |

| ¹H | ~ 5.9 - 6.1 | Singlet (s) | Pyrimidine C5-H |

| ¹H | ~ 10.0 - 12.0 | Broad Singlet (br s) | N-H |

| ¹³C | ~ 165 - 175 | - | C=O |

| ¹³C | ~ 150 - 160 | - | C2/C6-Ring |

| ¹³C | ~ 100 - 110 | - | C5-Ring |

| ¹³C | ~ 25 - 45 | - | Cyclohexyl-C |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For the pyrimidinone tautomer of this compound, these methods provide clear evidence for its key structural components.

In FT-IR spectroscopy, a strong, sharp absorption band is expected for the carbonyl (C=O) group, which is a definitive marker for the keto tautomer. Additionally, a broader band in the high-frequency region would indicate N-H stretching. The C-H stretching vibrations of the methyl and cyclohexyl groups would appear as sharp bands in the 2850-3000 cm⁻¹ region. bohrium.comijari.org Raman spectroscopy offers complementary data, particularly for the symmetric vibrations of the pyrimidine ring, which may be weak or absent in the IR spectrum. ijari.org

Table 3: Characteristic Vibrational Frequencies for the Pyrimidinone Tautomer

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| N-H Stretch | 3100 - 3400 | FT-IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 2960 | FT-IR, Raman |

| C=O Stretch | 1660 - 1700 | FT-IR |

| C=N and C=C Stretch | 1400 - 1650 | FT-IR, Raman |

Data derived from analysis of similar thieno[2,3-d]pyrimidin-4-one and other heterocyclic systems. ijari.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in Pyrimidinols

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring system acts as a chromophore, capable of absorbing UV light and promoting electrons to higher energy orbitals. The specific tautomeric form present in solution significantly influences the absorption spectrum. tue.nl

For the pyrimidinone tautomer, two main types of electronic transitions are expected:

π → π* transitions: These high-energy transitions involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system of the pyrimidine ring. They typically result in strong absorption bands at shorter wavelengths.

n → π* transitions: These lower-energy transitions involve the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to π* antibonding orbitals. These transitions are generally weaker and occur at longer wavelengths.

UV-Vis spectroscopy can be a powerful tool to study the keto-enol tautomerism, as the different conjugation patterns of the pyrimidin-4-ol and pyrimidin-4-one forms result in distinct absorption maxima. tue.nlscispace.com For instance, studies on similar systems have shown that the 4[1H]-pyrimidinone tautomer has a different absorption maximum than the 6[1H]-pyrimidinone or the pyrimidin-4-ol tautomer. researchgate.nettue.nl

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction is the most definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure of this compound has not been reported in the searched literature, the analysis of crystal structures of related pyrimidinone derivatives allows for a robust prediction of its solid-state behavior, including its packing and intermolecular interactions. acs.org

Analysis of Intermolecular Hydrogen Bonding Networks and π-Stacking Interactions

The solid-state architecture of pyrimidinone derivatives is dominated by two key non-covalent interactions:

Intermolecular Hydrogen Bonding: The most significant interaction is expected to be the formation of strong N-H···O=C hydrogen bonds between adjacent molecules. This interaction is a powerful driver for self-assembly, often leading to the formation of centrosymmetric dimers or extended one-dimensional chains and two-dimensional sheets. This predictable hydrogen-bonding is a cornerstone of crystal engineering with pyrimidinone scaffolds. acs.org

Quantum Chemical Studies (DFT, Ab Initio) of Electronic Structure

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. These methods model the electron density to calculate a molecule's energy, electronic properties, and reactivity. For this compound, DFT calculations would provide fundamental insights into its stability and chemical behavior.

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining a molecule's reactivity.

HOMO: The HOMO is the orbital from which an electron is most likely to be donated. In this compound, the HOMO would likely be localized on the electron-rich pyrimidinol ring, particularly the oxygen and nitrogen atoms.

LUMO: The LUMO is the orbital that is most likely to accept an electron. The LUMO for this compound would likely be distributed across the pyrimidine ring, indicating its susceptibility to nucleophilic attack.

Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity.

Table 1: Illustrative FMO Data for this compound

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the oxygen and nitrogen atoms of the pyrimidinol ring, indicating these are the most probable sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the one attached to the hydroxyl group, and potentially on the cyclohexyl ring hydrogens.

Neutral Potential (Green): Predominantly over the carbon framework of the cyclohexyl and methyl groups.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis examines the interactions between filled and unfilled orbitals, providing insight into intramolecular bonding and stability. wisc.edu Key interactions that would be investigated in this compound include:

Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. For instance, the interaction between the lone pair electrons of the oxygen and nitrogen atoms and the π* anti-bonding orbitals of the pyrimidine ring would contribute significantly to the molecule's stability. nih.gov

Hybridization: NBO analysis would also detail the hybridization of each atom, confirming the sp2 and sp3 character of the atoms in the pyrimidinol ring and cyclohexyl moiety, respectively.

Table 2: Illustrative NBO Analysis Data for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Illustrative Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (N1-C6) | 25.8 |

| LP (N1) | π* (C2-N3) | 30.2 |

| σ (C-H) | σ* (C-C) | 5.1 |

Conformational Analysis of the Cyclohexyl Moiety and Pyrimidinol Ring System

The cyclohexyl group attached to the pyrimidinol ring can adopt several conformations, with the chair conformation being the most stable. Conformational analysis would aim to determine the most energetically favorable orientation of the cyclohexyl ring relative to the pyrimidine ring. This would involve rotating the C-C bond connecting the two rings and calculating the energy at each step to identify the global energy minimum. The planarity of the pyrimidinol ring and the puckering of the cyclohexyl ring would also be key areas of investigation.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.govmdpi.commdpi.comnih.gov For this compound, an MD simulation would:

Track the atomic positions and velocities, revealing the flexibility of the cyclohexyl ring and the vibrational modes of the entire molecule.

Assess the stability of different conformations by observing whether the molecule remains in a low-energy state or undergoes conformational changes over the simulation period.

Analyze the interactions with solvent molecules if the simulation is performed in a solution, providing insights into its solubility and intermolecular interactions.

Prediction of Spectroscopic Data and Validation with Experimental Results

Computational methods can predict various spectroscopic data, which can then be compared with experimental spectra for validation of the computational model.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to different functional groups. For this compound, key predicted peaks would include the O-H stretch, C=O stretch, N-H stretch, and C-H stretches of the methyl and cyclohexyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for the 1H and 13C atoms in the molecule. These predicted shifts can be correlated with experimental NMR data to confirm the molecular structure.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data

| IR Spectroscopy | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| O-H Stretch | 3450 | 3400-3500 |

| C=O Stretch | 1680 | 1670-1690 |

| NMR Spectroscopy | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (O-H) | 12.1 | 11.5-12.5 |

| ¹³C (C=O) | 162.5 | 160-165 |

Biological Context and Research Significance

While direct biological activity studies on 6-Cyclohexyl-2-methylpyrimidin-4-ol are limited, the significance of the 6-cyclohexylpyrimidine core is highlighted by research on related compounds. A study focused on the development of inhibitors for the Zika virus (ZIKV) NS5 RNA dependent RNA polymerase synthesized a series of 6ω-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones. frontiersin.org Several of these derivatives displayed potent anti-ZIKV activity. frontiersin.org This research underscores the potential of the 6-cyclohexylpyrimidine scaffold as a basis for the design of novel antiviral agents. The cyclohexyl group is thought to contribute favorably to the binding of these molecules to their biological targets. frontiersin.org

Reactivity and Reaction Mechanisms of 6 Cyclohexyl 2 Methylpyrimidin 4 Ol

Tautomerism in Pyrimidinols: Hydroxy-Pyrimidinol vs. Oxo-Pyrimidinone Forms

The phenomenon of tautomerism is a critical aspect of the chemistry of hydroxypyrimidines, including 6-cyclohexyl-2-methylpyrimidin-4-ol. These compounds can exist in two primary tautomeric forms: the hydroxy-pyrimidinol form and the oxo-pyrimidinone (or keto) form. chemicalbook.comresearchgate.net This equilibrium is a type of keto-enol tautomerism. frontiersin.orgmasterorganicchemistry.com

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of substituents on the pyrimidine (B1678525) ring. masterorganicchemistry.comnih.gov In the gas phase and nonpolar solvents, the enol form can be stabilized by intramolecular hydrogen bonding. masterorganicchemistry.com However, in many cases, the keto form is the more stable tautomer, particularly in the solid state. chemicalbook.comresearchgate.net For instance, studies on similar compounds like 2-isopropyl-6-methylpyrimidin-4-ol have shown that the molecule exists in the keto form in the crystalline state, indicating an enol-to-keto tautomerization during crystallization. nih.gov

Theoretical calculations, such as those using ab initio methods, have been employed to predict the relative stabilities of these tautomers. wayne.edu For 4-hydroxypyrimidine (B43898), the pyrimidin-4-one (keto) form is generally found to be more stable than the 4-hydroxypyrimidine (enol) tautomer in the gas phase. researchgate.net The presence of substituents can shift this equilibrium. For example, attaching additional hydroxyl or thiol groups tends to stabilize the dioxo or oxo-thione forms, respectively. nih.gov However, substituting a hydrogen at the 2-position with an S-CH3 group does not significantly alter the tautomeric equilibrium. nih.gov

The interconversion between the keto and enol forms can be catalyzed by both acids and bases. youtube.com The mechanism involves proton transfer, which can be facilitated by solvent molecules. chemicalbook.com The activation energy for intramolecular proton migration can be high, but the presence of water can significantly lower this barrier through the formation of hydrogen bonds. chemicalbook.com

Table 1: Factors Influencing Tautomeric Equilibrium

| Factor | Influence on Equilibrium |

| Solvent Polarity | Less polar solvents can favor the enol form through intramolecular hydrogen bonding. masterorganicchemistry.com |

| Physical State | The keto form is often predominant in the solid state. researchgate.netnih.gov |

| Substituents | Electron-donating or withdrawing groups can alter the relative stability of the tautomers. nih.gov |

| Temperature | Can shift the equilibrium, with thermodynamic parameters determining the favored form at a given temperature. nih.gov |

| pH | Acid or base catalysis can accelerate the interconversion between tautomers. youtube.com |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring, being a diazine, is generally electron-deficient due to the presence of two electronegative nitrogen atoms. bhu.ac.in This inherent electronic nature makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). researchgate.netyoutube.com

Electrophilic Substitution

Electrophilic attack on an unsubstituted pyrimidine ring is difficult and requires harsh conditions. bhu.ac.inquimicaorganica.org The presence of the nitrogen atoms deactivates the ring towards electrophiles, similar to nitrobenzene. youtube.com When such reactions do occur, substitution is generally directed to the C-5 position, which is the most electron-rich carbon in the ring. researchgate.netslideshare.net

However, the reactivity of the pyrimidine ring towards electrophiles can be significantly enhanced by the presence of electron-donating substituents, such as hydroxyl (-OH) or amino (-NH2) groups. researchgate.net In the case of this compound, the hydroxyl group at the C-4 position (in its enol form) or the oxo group at C-4 (in its keto form) and the methyl group at C-2 act as activating groups. These groups increase the electron density of the ring, particularly at the C-5 position, making it more susceptible to electrophilic attack. researchgate.net For example, pyrimidines with activating groups can undergo reactions like halogenation and nitration more readily. bhu.ac.inresearchgate.net

Nucleophilic Substitution

The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. bhu.ac.inslideshare.net Leaving groups at these positions can be readily displaced by nucleophiles. The stability of the intermediate Meisenheimer-type complex is enhanced by the ability of the nitrogen atoms to delocalize the negative charge. bhu.ac.in

In this compound, the C-4 position is occupied by a hydroxyl/oxo group. While the hydroxyl group itself is a poor leaving group, it can be converted into a better leaving group, such as a tosylate or a chloro group. bhu.ac.in For instance, treatment of pyrimidones with phosphorus oxychloride (POCl3) is a common method to introduce a chlorine atom, which is an excellent leaving group for subsequent nucleophilic substitution reactions. bhu.ac.in

The regioselectivity of nucleophilic substitution on substituted pyrimidines can be complex and is influenced by the nature and position of other substituents on the ring. For example, in 2,4-dichloropyrimidines, nucleophilic attack is typically favored at the C-4 position. However, the presence of an electron-donating group at the C-6 position can direct the substitution to the C-2 position. wuxiapptec.com

Reactions Involving the Cyclohexyl Substituent (e.g., Oxidation, Functionalization)

The cyclohexyl group attached at the C-6 position of the pyrimidine ring is a saturated aliphatic substituent. Its reactivity is generally independent of the aromatic pyrimidine core, primarily undergoing reactions typical of cycloalkanes.

Oxidation

Oxidation of the cyclohexyl ring can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents can potentially cleave the ring or oxidize it to a cyclohexanone (B45756) or cyclohexanol (B46403) derivative. The benzylic-like position adjacent to the pyrimidine ring could be susceptible to oxidation under certain conditions.

Functionalization

The functionalization of C(sp³)–H bonds in saturated rings like cyclohexane (B81311) is an active area of research in organic synthesis. researchgate.netnih.gov These reactions often involve transition-metal catalysis to achieve site-selectivity. elsevierpure.com For this compound, such strategies could potentially be employed to introduce new functional groups onto the cyclohexyl moiety, leading to a diverse range of derivatives. acs.org For example, catalytic systems have been developed to functionalize bulky cyclohexyl fragments attached to other molecular scaffolds. acs.orgacs.org

Transformations of the 4-Hydroxyl Group

The 4-hydroxyl group of this compound is a key functional handle for further molecular modifications. As it exists in equilibrium with the 4-oxo form, its reactivity can be characteristic of both alcohols and amides.

A primary transformation of the 4-hydroxyl group is its conversion into a better leaving group to facilitate nucleophilic substitution reactions. A common and effective method is the chlorination of the corresponding pyrimidone using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). bhu.ac.in The resulting 4-chloropyrimidine (B154816) is a versatile intermediate.

Once the 4-chloro derivative is formed, the chlorine atom can be displaced by a wide variety of nucleophiles. This allows for the introduction of diverse functionalities at the C-4 position. Examples of nucleophiles include:

Amines: to form 4-aminopyrimidine (B60600) derivatives.

Alkoxides and Phenoxides: to generate 4-alkoxy and 4-aryloxy pyrimidines.

Thiols: to produce 4-thioether pyrimidines.

Furthermore, the hydroxyl group can undergo O-alkylation under appropriate basic conditions to form 4-alkoxypyrimidines. researchgate.net This reaction typically proceeds via the formation of a sodium or potassium salt of the pyrimidinol, which then reacts with an alkyl halide. researchgate.net

The hydroxyl group can also be involved in condensation reactions. For example, it can react with carboxylic acids or their derivatives to form esters, although this is less common than the conversion to a halide.

Kinetic and Thermodynamic Aspects of Reactivity Profiles

Tautomerism

The equilibrium between the hydroxy and oxo tautomers is a thermodynamic phenomenon. The relative stability of the tautomers, and thus their population at equilibrium, is determined by the Gibbs free energy difference between them. nih.gov The rate at which this equilibrium is established is a kinetic parameter, influenced by the activation energy of the proton transfer. chemicalbook.com As mentioned earlier, this process can be catalyzed by acid or base. youtube.com

Substitution Reactions

The rates of both electrophilic and nucleophilic substitution reactions are governed by the activation energy of the rate-determining step. youtube.com

For electrophilic substitution , the presence of activating groups like the methyl and hydroxyl/oxo groups lowers the activation energy for attack at the C-5 position by stabilizing the positively charged intermediate (arenium ion). youtube.comyoutube.com

For nucleophilic substitution , the rate is dependent on the nature of the leaving group and the stability of the Meisenheimer intermediate. wur.nl The conversion of the hydroxyl group to a better leaving group, like chloride, significantly lowers the activation energy for the nucleophilic attack. bhu.ac.in The stability of the anionic intermediate is enhanced by the electron-withdrawing nature of the pyrimidine nitrogen atoms, which favors the reaction thermodynamically. wur.nl

The study of reaction kinetics can provide valuable insights into the reaction mechanism. By determining the rate law, reaction order, and rate constants at different temperatures, one can elucidate the elementary steps of the reaction and calculate thermodynamic parameters like activation energy using the Arrhenius equation. youtube.com

Biological Activities and Structure Activity Relationship Sar Studies of 6 Cyclohexyl 2 Methylpyrimidin 4 Ol and Its Derivatives

Investigation of Broad-Spectrum Biological Activities of Pyrimidinols

The pyrimidine (B1678525) scaffold is a versatile platform that has been explored for a multitude of biological applications.

One study reported that certain pyrimidine thiol derivatives exhibited moderate resistance against Escherichia coli and Candida albicans, and a broader range of strong to moderate resistance against Staphylococcus aureus. ekb.eg Another study on 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives showed good inhibition against several gram-positive and gram-negative bacteria, and the fungus C. albicans. nih.gov The nature of substituents on the pyrimidine ring has been shown to significantly influence the extent of antimicrobial activity. nih.gov For example, the presence of a hydroxyl group attached to a benzene (B151609) ring in some acetohydrazide derivatives increased their inhibitory activity against Staphylococcus aureus, Streptococcus pyogenes, Proteus vulgaris, and Pseudomonas aeruginosa. nih.gov

It is important to note that without direct experimental data for 6-Cyclohexyl-2-methylpyrimidin-4-ol, its specific antimicrobial profile remains unconfirmed.

Research into the antiviral properties of this compound derivatives has yielded promising results, particularly against the Zika virus (ZIKV). A study focused on a series of acetylarylamine-S-DACOs derivatives, which are structurally related to this compound, identified a potent anti-ZIKV compound: 2-[(4-cyclohexyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3,5-difluorophenyl)acetamide (compound 4w). frontiersin.org

This derivative demonstrated significant inhibitory activity against ZIKV, with an EC50 value of 7.65 ± 0.31 μM in a plaque formation assay. frontiersin.org The mechanism of action was found to be the inhibition of the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. frontiersin.org The study revealed that compound 4w directly inhibits ZIKV RdRp activity with an EC50 of 11.38 ± 0.51 μM. frontiersin.org Further investigation into the antiviral mechanism showed that this derivative primarily acts on the post-entry stage of the virus life cycle, significantly inhibiting viral RNA synthesis. frontiersin.org

The structure-activity relationship (SAR) analysis from this study highlighted that the cyclohexyl group at the C-6 position of the pyrimidine ring is favorable for anti-ZIKV activity. frontiersin.org

There is a lack of specific studies on the in vitro anti-inflammatory properties of this compound. However, the broader class of pyrimidine derivatives has been investigated for anti-inflammatory effects. Some pyrimidine derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govnih.govdovepress.comijper.org For instance, certain pyrimidine derivatives demonstrated dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 cell growth, indicating potential anti-inflammatory activity. nih.gov

Some studies have explored the molecular mechanisms, suggesting that the anti-inflammatory effects of certain pyrimidine-based compounds may be mediated through the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α. dovepress.cominabj.org However, without direct experimental evidence for this compound, its potential role in modulating inflammatory pathways remains speculative.

Enzyme Inhibition Studies (in vitro)

The ability of this compound derivatives to inhibit specific enzymes has been a key area of investigation, providing insights into their therapeutic potential.

Identification of Specific Enzyme Targets and Binding Affinity

As mentioned in the antiviral section, a significant finding is the identification of the Zika virus NS5 RNA-dependent RNA polymerase (RdRp) as a specific enzyme target for derivatives of this compound. frontiersin.org

The compound 2-[(4-cyclohexyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3,5-difluorophenyl)acetamide (compound 4w) was found to directly inhibit ZIKV RdRp with an EC50 value of 11.38 ± 0.51 μM. frontiersin.org Molecular docking studies have provided preliminary insights into the binding affinity, suggesting that this derivative preferentially binds to the palm region of the NS5A RdRp. This binding is thought to be stabilized through hydrogen bonding with key amino acid residues such as LYS468, PHE466, GLU465, and GLY467. frontiersin.org

While this provides valuable information on a key derivative, further studies are needed to determine if this compound itself or other derivatives have inhibitory activity against other enzymes. The broader class of pyrimidine derivatives has been shown to inhibit other enzymes like cyclooxygenases, but specific data for the compound is lacking. nih.govnih.govijper.org

Development and Application of In Vitro Enzymatic Assays

The biological evaluation of pyrimidine derivatives frequently employs a variety of in vitro enzymatic assays to elucidate their mechanism of action and quantify their potency. These assays are crucial for identifying lead compounds and understanding their therapeutic potential. For instance, in the context of anti-inflammatory research, pyrimidine derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. A study on pyrano[2,3-d]pyrimidines demonstrated significant in vitro inhibitory activity against COX-2, with some derivatives showing IC50 values as low as 0.04 μmol, comparable to the standard drug celecoxib. rsc.org

Another common target for pyrimidine-based compounds is the family of cholinesterase enzymes, particularly in the search for treatments for Alzheimer's disease. Enzymatic inhibition studies on pyrimidine and pyridine (B92270) diamine derivatives against Electrophorus electricus acetylcholinesterase (EeAChE) and equine butyrylcholinesterase (eqBChE) have been conducted using the Ellman's spectrophotometric method. acs.org These assays measure the percentage of inhibition at specific concentrations, providing a clear indication of a compound's potency. acs.org

Furthermore, pyrimidine derivatives are often screened for their anticancer properties through their ability to inhibit enzymes crucial for cancer cell proliferation, such as dihydrofolate reductase (DHFR), thymidylate synthetase, and various protein kinases. medwinpublishers.com For example, pyrimethamine (B1678524) acts as a selective inhibitor of the DHFR of malarial plasmodia. wjarr.com The development of such enzymatic assays is pivotal for the initial screening and subsequent optimization of pyrimidine-based drug candidates.

Receptor Modulation and Ligand-Binding Investigations (in vitro)

The interaction of small molecules with biological receptors is a cornerstone of pharmacology. For pyrimidine derivatives, understanding these interactions at a molecular level is key to deciphering their biological effects.

The structural features of this compound suggest several potential receptor interactions. The pyrimidine core itself, being a nitrogen-containing heterocycle, can participate in hydrogen bonding and other electrostatic interactions with receptor sites. The 4-ol (or its tautomeric 4-oxo form) provides a hydrogen bond donor/acceptor group, while the nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors.

Studies on related pyrimidine derivatives have identified specific receptor targets. For example, a series of 6-alkyl-2,4-diaminopyrimidines were developed as antagonists for the histamine (B1213489) H₄ (H₄) receptor, a G-protein coupled receptor involved in inflammatory responses. nih.gov The pyrimidine scaffold served as a key pharmacophore for interacting with this receptor. Similarly, certain pyrimidine derivatives have been designed to target cholinesterases, where the pyrimidine moiety can interact with the active site of the enzyme. acs.org The binding of pyrimidine ligands to proteins like bovine serum albumin (BSA) has also been investigated, revealing that the pyrimidine structure can quench the intrinsic fluorescence of BSA through a static mechanism, indicating complex formation. researchgate.net

To confirm and quantify the interactions suggested by structural analysis, in vitro receptor binding assays are indispensable. These assays typically use radiolabeled ligands or fluorescent probes to measure the affinity of a test compound for a specific receptor. For the 6-alkyl-2,4-diaminopyrimidine series of H₄ receptor antagonists, binding affinities were determined using cell lines expressing the human or rodent H₄ receptor. nih.gov

Potentiation studies, on the other hand, investigate whether a compound can enhance the effect of an endogenous ligand or another drug. While specific potentiation studies on this compound are not readily found, this type of assay is crucial in understanding the full pharmacological profile of a compound. For example, a compound might not be a direct agonist but could potentiate the activity of a primary ligand, leading to a significant physiological response.

Structure-Activity Relationship (SAR) Exploration of this compound Derivatives

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine core. medwinpublishers.com SAR studies are therefore essential for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

The 6-cyclohexyl group in the target molecule is a significant structural feature. As a bulky and lipophilic substituent, it is expected to play a crucial role in the molecule's interaction with its biological target. It can fit into a hydrophobic pocket within a receptor or enzyme active site, thereby contributing to the binding affinity.

In a study of 6-alkyl-2,4-diaminopyrimidines as H₄ receptor antagonists, the nature of the alkyl group at the 6-position was found to be critical for activity. nih.gov While this study did not specifically report on a cyclohexyl group, it highlighted the importance of this position for tuning the pharmacological profile. Modifications to the cyclohexyl ring, such as the introduction of polar substituents (e.g., hydroxyl groups) or changing its conformation, would likely have a profound impact on biological activity by altering the compound's lipophilicity and its ability to fit into the target binding site.

Table 1: Postulated Influence of Cyclohexyl Ring Modifications on Biological Activity

| Modification to Cyclohexyl Ring | Postulated Effect on Biological Activity | Rationale |

| Introduction of polar groups (e.g., -OH, -NH2) | Potentially decreased binding affinity if the pocket is purely hydrophobic; could increase affinity if hydrogen bonding is possible. | Alters lipophilicity and introduces potential for new hydrogen bonds. |

| Change in stereochemistry (e.g., axial vs. equatorial) | Significant change in activity. | Alters the 3D shape of the molecule and its fit within the binding site. |

| Ring contraction or expansion (e.g., cyclopentyl, cycloheptyl) | Modulation of binding affinity. | Changes the size and conformation of the lipophilic group. |

The substituents on the pyrimidine core are critical determinants of biological efficacy. The 2-methyl group in this compound is a relatively small lipophilic group that can contribute to binding in a hydrophobic pocket. The 4-ol group is particularly important as it can exist in tautomeric equilibrium with the 4-oxo form, offering different hydrogen bonding capabilities.

Extensive research on other pyrimidine derivatives provides valuable insights into the SAR of the pyrimidine core. For example, in a series of pyrimidine derivatives designed as bone anabolic agents, the presence of a free amino group at the 2-position was found to be important for activity. researchgate.net In another study on pyrimidine-2,4-diones, derivatives with electron-withdrawing substituents on a phenyl ring attached to the core had poor antibacterial activity compared to those with electron-donating substituents. medwinpublishers.com

The following table summarizes general SAR findings for pyrimidine derivatives based on the available literature.

Table 2: General Structure-Activity Relationships for Biologically Active Pyrimidine Derivatives

| Position of Substitution | Type of Substituent | General Impact on Biological Efficacy | Reference |

| C2 | Small alkyl groups (e.g., methyl) | Often well-tolerated and can contribute to hydrophobic interactions. | researchgate.net |

| C2 | Amino group | Can be crucial for activity, acting as a hydrogen bond donor. | researchgate.net |

| C4 | Hydroxyl/Oxo group | Important for hydrogen bonding and tautomeric interactions. | researchgate.net |

| C4 | Amino group | Often a key pharmacophoric element for receptor interaction. | nih.gov |

| C6 | Bulky alkyl/cycloalkyl groups | Can provide a lipophilic anchor for binding in hydrophobic pockets. | nih.gov |

| C6 | Aromatic rings | Can engage in pi-stacking and other interactions with the target. | researchgate.net |

Role of the 4-Hydroxyl Group in Ligand-Target Interactions

The 4-hydroxyl group of the pyrimidin-4-ol core is a critical determinant of the biological activity of this compound and its analogs. Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions within the binding sites of target proteins, thereby anchoring the ligand and contributing to its binding affinity and specificity. Structure-activity relationship (SAR) studies on related pyrimidin-4-ol derivatives consistently highlight the significance of this functional group.

Research into a variety of 6-substituted-2-methylpyrimidin-4-ol derivatives has demonstrated that modifications at the 4-position significantly impact their biological profiles. The 4-hydroxyl group is often a primary site for chemical derivatization to explore the SAR and optimize activity. For instance, the synthesis of O-substituted derivatives from 2-amino-6-methylpyrimidin-4-ols has been a common strategy to generate novel compounds with modulated biological effects, such as plant growth stimulation. researchgate.net

In many instances, the 4-hydroxyl group is part of a tautomeric system, existing in equilibrium with its keto form, pyrimidin-4(3H)-one. This tautomerism can be crucial for biological activity, as one form may be favored for receptor binding. The electronic properties of the pyrimidine ring and the nature of the substituents at other positions influence this equilibrium.

The importance of the 4-hydroxyl group is often elucidated by comparing the biological activity of the parent compound with that of its 4-O-alkylated or 4-halogenated analogs. For example, the conversion of the 4-hydroxyl group to a 4-chloro substituent is a common synthetic step to create a reactive intermediate for further diversification of the molecule, such as in the synthesis of 4-N-triazolyl derivatives. researchgate.net The altered biological activities of these resulting compounds underscore the direct role of the functionality at the 4-position.

Furthermore, studies on related heterocyclic systems reinforce the importance of hydroxyl groups in ligand-target interactions. For example, in a series of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, where the 4-hydroxyl group is replaced by a thietan-3-yloxy moiety, the nature of the substituent at this position was found to strongly influence the antimicrobial activity. nih.gov This suggests that the steric and electronic properties of the group at the 4-position are key for effective interaction with the biological target.

The following table summarizes the impact of modifications at the 4-position of the pyrimidin-4-ol core on the biological activity of various derivative series, based on findings from related compounds.

| Parent Scaffold | Modification at 4-Position | Resulting Biological Activity | Reference |

| 2-Amino-6-methylpyrimidin-4-ol | O-Alkylation | Plant growth stimulation | researchgate.net |

| 2-Amino-6-methylpyrimidin-4-ol | Conversion to 4-Chloro, then to 4-N-Triazolyl | Altered biological profile (specific activity not detailed) | researchgate.net |

| 2-Mercapto-6-methylpyrimidin-4-ol | Derivatization (specifics at 4-position not detailed) | Plant growth stimulant activity | |

| 6-Methyl-2-substituted-pyrimidin-4-ol | Replacement with Thietan-3-yloxy group | Antimicrobial activity | nih.gov |

Advanced Methodologies in Biological Evaluation

Cell-Based Assays for Mechanistic Investigations (In Vitro)

Cell-based assays are fundamental in determining the cellular and molecular mechanisms by which 6-cyclohexyl-2-methylpyrimidin-4-ol and its analogs exert their biological effects. These assays provide insights into the compounds' influence on cellular processes such as proliferation, viability, and specific signaling pathways.

A variety of human cancer cell lines are often employed to assess the antiproliferative activity of pyrimidine (B1678525) derivatives. For instance, in studies of structurally related pyrimidine compounds, cell lines such as the human ileocecal colorectal adenocarcinoma (HCT-8), hepatocellular carcinoma (Hep G2), neuroblastoma (SH-SY5Y), and green monkey kidney (Vero) cells have been utilized. mdpi.com The selection of cell lines is typically guided by the therapeutic target of interest.

To quantify the cytotoxic or cytostatic effects of these compounds, several robust assays are available. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures metabolic activity, which is often used as an indicator of cell viability. Another common method is the Sulforhodamine B (SRB) assay, which relies on the ability of the SRB dye to bind to protein components of the cell.

For mechanistic elucidation, more specific assays are employed. For example, to investigate if a compound induces apoptosis (programmed cell death), techniques such as flow cytometry with Annexin V/propidium iodide (PI) staining are used. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Furthermore, to pinpoint the molecular targets, enzyme activity assays are critical. In the context of antiviral research on related pyrimidine structures, such as 6ω-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones, enzymatic assays targeting the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp) have been conducted. nih.gov These assays directly measure the inhibition of the target enzyme's activity, providing a clear mechanism of action. nih.gov Molecular docking studies often complement these experimental assays to visualize the binding interactions between the compound and its protein target. nih.gov

The table below summarizes various cell-based assays that could be hypothetically applied to investigate the biological activity of this compound derivatives, based on studies of similar compounds.

| Assay Type | Purpose | Example Cell Lines | Key Readouts | Reference |

| Cytotoxicity/Viability | To determine the concentration at which the compound inhibits cell growth or is toxic to cells. | HCT-8, Hep G2, SH-SY5Y, Vero | IC50/EC50 values | mdpi.com |

| Apoptosis Assay | To investigate if the compound induces programmed cell death. | Cancer cell lines (e.g., MCF-7, A549) | Percentage of apoptotic cells | - |

| Enzyme Inhibition Assay | To identify and characterize the inhibition of a specific molecular target. | Recombinant enzyme systems | IC50 values | nih.gov |

| Plaque Reduction Assay | To evaluate antiviral activity by measuring the inhibition of viral plaque formation. | Virus-infected host cells (e.g., Vero) | Plaque number reduction | nih.gov |

| Cell Cycle Analysis | To determine the effect of the compound on the progression of the cell cycle. | Proliferating cells (e.g., cancer cell lines) | Distribution of cells in G0/G1, S, and G2/M phases | - |

High-Throughput Screening (HTS) of this compound Derivatives

High-Throughput Screening (HTS) is a powerful drug discovery strategy that allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. This approach is instrumental in identifying "hit" compounds from extensive chemical libraries, which can then be optimized to develop lead candidates.

The pyrimidine scaffold is a versatile core structure in medicinal chemistry, and as such, pyrimidine-focused libraries are often synthesized for HTS campaigns. nih.govthermofisher.com These libraries can be created using various synthetic strategies, including DNA-encoded library technology (DELT), which enables the generation and screening of billions of molecules. nih.gov

An HTS campaign for derivatives of this compound would typically involve the following steps:

Assay Development: A robust and miniaturized cell-based or biochemical assay is developed. This assay must be sensitive, reproducible, and suitable for automation.

Library Screening: A library of compounds, in this case, derivatives of this compound, is screened using the developed assay. The screening is usually performed in multi-well plates (e.g., 96, 384, or 1536 wells).

Hit Identification and Confirmation: Compounds that show a desired level of activity in the primary screen are identified as "hits." These hits are then re-tested to confirm their activity and rule out false positives.

Dose-Response Analysis: Confirmed hits are further characterized by generating dose-response curves to determine their potency (e.g., IC50 or EC50 values).

The data from an HTS campaign can be used to establish Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. nih.gov This information is crucial for the subsequent lead optimization phase.

The following table provides a hypothetical example of data that could be generated from an HTS campaign of this compound derivatives against a specific biological target.

| Compound ID | R1 Group | R2 Group | % Inhibition at 10 µM | IC50 (µM) |

| Cpd-1 | -H | -CH3 | 85 | 1.2 |

| Cpd-2 | -F | -CH3 | 92 | 0.8 |

| Cpd-3 | -Cl | -CH3 | 95 | 0.5 |

| Cpd-4 | -H | -C2H5 | 78 | 2.5 |

| Cpd-5 | -F | -C2H5 | 88 | 1.0 |

| Cpd-6 | -Cl | -C2H5 | 91 | 0.7 |

This data would guide medicinal chemists in designing new derivatives with improved potency and other desirable properties. For example, the hypothetical data above suggests that a chloro substitution at the R1 position and a methyl group at the R2 position are favorable for activity.

Future Research Directions and Prospects

Exploration of Novel Synthetic Routes and Sustainable Chemistry for Pyrimidinols

The synthesis of pyrimidine (B1678525) derivatives is evolving, with a significant shift towards sustainable and green chemistry principles. nih.gov Future research will likely focus on developing novel synthetic methodologies for 6-Cyclohexyl-2-methylpyrimidin-4-ol and other pyrimidinols that are more efficient, cost-effective, and environmentally benign. researchgate.netpeeref.com This includes the use of green catalysts, such as nano ZnO, and alternative energy sources like microwave and ultrasonic irradiation to reduce reaction times and improve yields. nih.govresearchgate.net One-pot multicomponent reactions are also gaining traction as they offer a streamlined approach to complex molecule synthesis, minimizing waste and simplifying workup procedures. researchgate.net The exploration of biodegradable ionic liquids and catalyst-free conditions using magnetized deionized water are other promising areas that align with the goals of sustainable chemistry. researchgate.netrsc.org

Development of Advanced Spectroscopic and Computational Models for Structure-Function Elucidation

Understanding the relationship between the structure of a molecule and its biological activity is paramount in drug discovery. Future research will increasingly rely on a synergistic approach combining advanced spectroscopic techniques and computational modeling to elucidate the structure-function relationships of pyrimidinol derivatives. nih.govnih.gov Techniques like 15N NMR spectroscopy can provide detailed insights into the protonation states and intramolecular interactions of pyrimidinols, which are crucial for their biological function. nih.gov

Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will play a pivotal role in predicting the biological activity and pharmacokinetic properties of new derivatives. nih.govnih.gov These models can help in identifying key structural features responsible for therapeutic effects and guide the design of more potent and selective compounds. The development of sophisticated frameworks like SpectroChemPy will further enhance the analysis of complex spectroscopic data. spectrochempy.fr

Discovery of New Biological Targets and Potential Therapeutic Applications for Pyrimidinol Derivatives

The pyrimidine nucleus is a versatile scaffold that has been incorporated into drugs with a wide range of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.govgsconlinepress.commdpi.com Future research on this compound and its analogs will aim to identify new biological targets and expand their therapeutic utility.

Recent studies have highlighted the potential of pyrimidine derivatives as inhibitors of various enzymes implicated in diseases like cancer, Alzheimer's, and diabetes. nih.gov For instance, derivatives have shown inhibitory activity against Zika virus NS5 RNA-dependent RNA polymerase, human kinesin Eg5, and various protein kinases. nih.govnih.govst-andrews.ac.uknih.gov The antioxidant properties of 5-pyrimidinols also suggest their potential use in synergistic antioxidant systems. researchgate.netnih.gov Further screening against a broader range of biological targets will likely uncover new and unexpected therapeutic opportunities.

Design and Synthesis of Conformationally Restricted Analogs for Enhanced Selectivity

To improve the potency and reduce off-target effects, the design and synthesis of conformationally restricted analogs of pyrimidinols is a key area of future research. By locking the molecule into a specific bioactive conformation, it is possible to enhance its binding affinity and selectivity for a particular biological target. nih.govnih.gov This approach has been successfully used to develop potent dual inhibitors of microtubule assembly and receptor tyrosine kinases. nih.gov The synthesis of such analogs, often involving intramolecular cyclization or the introduction of rigid linkers, can provide valuable insights into the bioactive conformation required for a desired pharmacological effect.

Collaborative Research Avenues in Chemical Biology and Medicinal Chemistry

The multifaceted nature of drug discovery necessitates a collaborative approach. Future progress in the field of pyrimidinol-based therapeutics will heavily depend on synergistic collaborations between chemical biologists and medicinal chemists. chemikailproteomics.com Chemical biology approaches, such as chemoproteomics, can be instrumental in identifying novel molecular targets for pyrimidine derivatives. chemikailproteomics.com Medicinal chemists can then utilize this information to design and synthesize new analogs with improved pharmacological profiles. researchgate.net This iterative process of target identification, compound design, synthesis, and biological evaluation is crucial for the successful development of new drugs. Such collaborations can accelerate the translation of basic research findings into tangible clinical applications. st-andrews.ac.uk

Q & A

Q. What are the most reliable synthetic routes for 6-cyclohexyl-2-methylpyrimidin-4-ol, and how are intermediates characterized?

A common approach involves condensation reactions between cyclohexyl-containing precursors and methyl-substituted pyrimidine intermediates. For example, cyclohexylation of pyrimidin-4-ol derivatives can be achieved via nucleophilic substitution or metal-catalyzed coupling. Key intermediates (e.g., cyclohexylmethyl or sulfanyl derivatives) are often characterized using single-crystal X-ray diffraction to confirm stereochemistry and packing behavior . Complementary techniques like NMR spectroscopy (for functional group verification) and HPLC (for purity assessment) are critical for validating synthetic steps.

Q. How should researchers optimize purification methods for this compound?

Purification typically employs column chromatography with polar/non-polar solvent systems (e.g., hexane/ethyl acetate gradients) to separate byproducts. Recrystallization using solvents like ethanol or acetonitrile can enhance crystallinity. Structural homogeneity is confirmed via melting point analysis and powder X-ray diffraction (PXRD), as described for structurally similar pyrimidinones .

Q. What analytical techniques are essential for validating the identity of this compound?

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

- FT-IR spectroscopy to identify hydroxyl (-OH) and aromatic C-H stretches.

- NMR (¹H, ¹³C, DEPT) to resolve cyclohexyl protons and pyrimidine ring protons. Cross-referencing with literature data for analogous compounds (e.g., trifluoromethyl-substituted pyrimidines) ensures accuracy .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity. Molecular docking studies against target proteins (e.g., enzymes or receptors) help identify substituents that improve binding affinity. For instance, cyclohexyl groups may enhance lipophilicity, as seen in studies of pyrimidine-based inhibitors .

Q. How do researchers address contradictions in spectroscopic data for this compound derivatives?

Discrepancies between experimental and theoretical NMR shifts often arise from solvent effects or conformational flexibility. Variable-temperature NMR can resolve dynamic effects, while 2D NMR (COSY, NOESY) clarifies spatial relationships. For crystal structures, R-factor analysis (e.g., R < 0.1) ensures reliability, as demonstrated in crystallographic studies of pyrimidin-4-ones .

Q. What strategies mitigate toxicity risks during in vitro bioactivity assays?

- Structure-activity relationship (SAR) analysis to identify toxicophores (e.g., reactive substituents).

- Ames tests for mutagenicity screening.

- Metabolite identification via LC-MS/MS to detect unstable intermediates. Biomonitoring approaches for related pyrimidines (e.g., urinary detection of metabolites) provide safety benchmarks .

Q. How can substituent effects on pyrimidine ring stability be systematically evaluated?

- Thermogravimetric analysis (TGA) to assess thermal decomposition.

- pH-dependent stability studies using UV-Vis spectroscopy to monitor hydrolysis.

- Electron-withdrawing groups (e.g., trifluoromethyl) increase ring stability, as observed in derivatives like 4-hydroxy-2-(trifluoromethyl)pyrimidine .

Methodological Considerations

Q. What experimental designs are recommended for studying reaction mechanisms in pyrimidine synthesis?

Q. How should researchers validate the environmental impact of synthetic byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.